molecular formula C16H14O3 B2641240 5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran CAS No. 1097077-29-6

5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran

Cat. No.: B2641240
CAS No.: 1097077-29-6
M. Wt: 254.285
InChI Key: DIGLHGMUTWWVEY-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran ( 1097077-29-6) is a chemical compound featuring a 2,3-dihydrobenzofuran scaffold substituted with a 4-methoxybenzoyl group. With a molecular formula of C16H14O3 and a molecular weight of 254.28 g/mol, this structure is of significant interest in medicinal chemistry research and development . Benzofuran and dihydrobenzofuran derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities. Compounds containing this core scaffold have been extensively studied for their potential anti-tumor , antibacterial , anti-inflammatory , and anti-oxidative properties. Specifically, 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives have been identified as novel antagonists for histamine H3 and H4 receptors, demonstrating significant anti-inflammatory potential in pharmacological studies . Furthermore, the 2,3-dihydrobenzofuran moiety is a key structural component in various natural products and synthetic molecules with documented biological activity . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-14-5-2-11(3-6-14)16(17)13-4-7-15-12(10-13)8-9-19-15/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGLHGMUTWWVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran typically involves the reaction of 4-methoxybenzoyl chloride with 2,3-dihydro-1-benzofuran in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including 5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran, have shown promising antimicrobial properties. A study highlighted the synthesis of various benzofuran derivatives and their evaluation against Mycobacterium tuberculosis and other bacterial strains. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 3.12 µg/mL against M. tuberculosis with a favorable therapeutic index, indicating potential for further development as an antimicrobial agent .

Key Findings:

  • Compound Efficacy : The synthesized benzofuran derivatives exhibited MIC values ranging from 0.5 mg/mL to 1 mg/mL against various gram-positive and gram-negative bacteria.
  • Mechanism : The structural features of these compounds were analyzed to understand their interaction with microbial targets, suggesting that modifications can enhance their activity against drug-resistant strains .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. In vitro assays have been conducted to evaluate its cytotoxicity against lung (A-549) and cervical (HeLa) cancer cells.

Research Insights:

  • Cytotoxic Activity : Derivatives of this compound displayed significant cytotoxic effects with IC50 values indicating effective inhibition of cancer cell growth compared to standard treatments like doxorubicin .
  • Molecular Docking Studies : These studies revealed strong binding affinities to key targets such as extracellular signal-regulated kinase 2 and fibroblast growth factor receptor 2, supporting the compound's potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Applications

Another area where this compound shows promise is in anti-inflammatory research. Benzofuran derivatives have been investigated for their ability to modulate inflammatory pathways.

Notable Observations:

  • Inflammatory Response Modulation : Compounds derived from benzofuran structures have been shown to reduce inflammatory markers in various experimental models, suggesting that they may serve as effective anti-inflammatory agents .

Comparative Data Table

ApplicationCompound TypeKey FindingsReference
AntimicrobialBenzofuran DerivativesMIC values between 0.5 mg/mL and 1 mg/mL
AnticancerBenzofuran DerivativesSignificant cytotoxicity against A-549, HeLa
Anti-inflammatoryBenzofuran DerivativesReduction of inflammatory markers

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity against multiple pathogens. The study concluded that structural modifications significantly influenced antibacterial potency.
  • Anticancer Activity Assessment :
    • A comprehensive analysis was performed using MTT assays on various cancer cell lines. The results indicated that specific substitutions on the benzofuran scaffold enhanced anticancer activity, providing a pathway for future drug development.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight Key Properties/Applications References
This compound 4-Methoxybenzoyl at C5 ~284.3 (estimated) Precursor for aroylketenes; participates in [4+2] cycloadditions
5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran 2-Bromoethyl at C5 241.11 Pharmaceutical intermediate; white powder, ≥98% purity
(E)-5-(2-Nitroprop-1-enyl)-2,3-dihydro-1-benzofuran 2-Nitroprop-1-enyl at C5 247.24 Crystalline solid; studied for nitro-group reactivity and structural stability
5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran 2,5-Dichlorobenzoyl at C5 ~331.8 (estimated) Discontinued compound; potential use in halogenated intermediates
(2S,3R)-5-Bromo-3-(3,5-dimethoxyphenyl)-... Bromo, 3,5-dimethoxyphenyl, 4-methoxyphenyl 441.32 Chiral derivative; 95% purity; lab-use only
2-Methoxy-4-{3-methyl-5-[(1E)-prop-1-enyl]-... Propenyl, methoxy, methyl ~326.4 (estimated) Natural product analog; E-configuration impacts biological activity

Structural and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxybenzoyl group in the target compound enhances electron density at the benzofuran core, facilitating nucleophilic aromatic substitutions or cycloadditions. In contrast, nitro () or bromoethyl () substituents introduce electron-withdrawing effects, altering reactivity toward electrophiles or radicals .
  • Steric Considerations : Bulkier substituents, such as the 3,5-dimethoxyphenyl group in the brominated derivative (), may hinder reactivity but improve stereoselectivity in catalytic processes .

Biological Activity

5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a methoxybenzoyl substituent, which is crucial for its biological activity. The structural formula can be represented as follows:

C16H14O3\text{C}_{16}\text{H}_{14}\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it may inhibit cyclooxygenase enzymes, which are involved in the inflammatory response, thereby providing anti-inflammatory effects. Additionally, its anticancer properties are linked to its capacity to induce apoptosis in cancer cells and inhibit cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing the minimum inhibitory concentration (MIC) against various bacterial strains, the compound demonstrated effective antibacterial activity with MIC values ranging from 0.78 to 6.25 μg/mL, comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.78
Escherichia coli3.12
Pseudomonas aeruginosa6.25

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A significant study involved the evaluation of its effects on MCF7 breast cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potent anticancer effects.

Case Study: MCF7 Cell Line

In vitro assays revealed that at concentrations of 10 µM and above, the compound significantly reduced cell viability after 24 hours of exposure. The addition of doxorubicin further enhanced its cytotoxic effects when combined with the compound.

Table 2: Cytotoxicity Data for MCF7 Cells

Concentration (µM)Viability (%) after 24h
Control100
1075
2050
Doxorubicin (1 µM)60
Combination (10 µM + Doxorubicin)30

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been documented. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.

Q & A

Q. Optimization strategies :

ParameterTypical RangeImpact on Yield
Temperature−78°C to RTLower temps reduce side reactions
Catalyst (e.g., LDA)1–2 equivExcess improves coupling efficiency
Reaction Time3–24 hProlonged time enhances conversion

Critical factors include inert atmosphere (THF/Ar), stoichiometric control, and purification via column chromatography.

Basic: How is structural characterization performed for this compound and its analogs?

Answer:
Key techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm methoxybenzoyl (δ 3.8–4.0 ppm) and dihydrobenzofuran (δ 2.5–3.5 ppm) groups .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., m/z ≈ 282.1 for C₁₇H₁₄O₃) .
  • X-ray crystallography : For absolute configuration determination, as applied to analogs like 2-(4-Methoxyphenyl)-2,3-dihydrobenzofuran-5-ol .

Q. Analytical workflow :

Sample purity : HPLC (>95% purity) prior to analysis.

Comparative analysis : Match spectral data with structurally related compounds (e.g., 5-Acetyl-2,3-dihydrobenzo[b]furan) .

Advanced: How do substituent variations (e.g., methoxy vs. hydroxy groups) influence biological activity in dihydrobenzofuran derivatives?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Methoxy groups : Enhance lipid solubility and membrane permeability, critical for CNS-targeted analogs .
  • Hydroxy groups : Improve antioxidant activity (e.g., Fragransol B derivatives with EC₅₀ ≈ 10 µM in DPPH assays) .

Q. Case study :

DerivativeSubstituentActivity (IC₅₀)
5-(4-Methoxy)OMeModerate COX-2 inhibition (≈50 µM)
5-(4-Hydroxy)OHEnhanced ROS scavenging (≈20 µM)

SAR-guided synthesis involves regioselective functionalization using protecting groups (e.g., Bn for OH) .

Advanced: How can contradictions in reported synthetic yields or spectroscopic data be resolved?

Answer:
Common discrepancies arise from:

  • Reagent purity : Impure LDA or THF (e.g., peroxide contamination) alters reaction pathways .
  • Stereochemical outcomes : Racemization during amine alkylation steps, resolved via chiral HPLC or asymmetric catalysis .

Q. Troubleshooting steps :

Reproduce conditions : Validate with literature protocols (e.g., Scheme 4 in ).

Cross-validate data : Compare NMR shifts with crystallographically confirmed analogs .

Computational modeling : DFT calculations to predict/verify spectroscopic signatures .

Advanced: What mechanistic insights explain the dihydrobenzofuran core’s stability under acidic/basic conditions?

Answer:
The fused furan ring exhibits:

  • Acid resistance : Protonation at the ether oxygen stabilizes the ring via resonance .
  • Base sensitivity : Alkaline conditions cleave the furan ring via nucleophilic attack (e.g., LiAlH₄ reduction at 0°C preserves the core) .

Q. Experimental validation :

  • pH-dependent stability : Monitor degradation via LC-MS at pH 2–12.
  • Kinetic studies : Activation energy (Eₐ) calculations for ring-opening reactions .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Answer:

  • Storage : Under argon at −20°C in amber vials to prevent oxidation .
  • Handling : Use anhydrous solvents (e.g., THF over molecular sieves) during synthesis .
  • Safety : Avoid sparks/open flames (decomposition releases CO above 200°C) .

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